molecular formula C10H11NO B13467589 7-amino-3,4-dihydro-1H-naphthalen-2-one

7-amino-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B13467589
M. Wt: 161.20 g/mol
InChI Key: FHTVMTXPCSHMQY-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydronaphthalen-2-one is a chemical compound with the molecular formula C10H11NO It is a derivative of naphthalene, featuring an amino group at the 7th position and a ketone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1,2,3,4-tetrahydronaphthalen-2-one typically involves the reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-2-one. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amino compound.

Industrial Production Methods

In an industrial setting, the production of 7-amino-1,2,3,4-tetrahydronaphthalen-2-one may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust palladium catalysts to ensure efficient conversion of the nitro precursor to the amino product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

7-Amino-1,2,3,4-tetrahydronaphthalen-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with neurotransmitter receptors, modulating their activity and affecting neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin: A stimulant drug with a similar structure, known for its effects on neurotransmitter systems.

    6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: Another derivative with potential biological activity.

    5,6,7,8-Tetrahydro-2-naphthylamine: Known for its use in the synthesis of various organic compounds.

Uniqueness

7-Amino-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

7-amino-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H11NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6,11H2

InChI Key

FHTVMTXPCSHMQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)N

Origin of Product

United States

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